molecular formula C11H14F2O B2773120 (2R)-4-(3,4-Difluorophenyl)-2-methylbutan-1-ol CAS No. 2248186-58-3

(2R)-4-(3,4-Difluorophenyl)-2-methylbutan-1-ol

Cat. No.: B2773120
CAS No.: 2248186-58-3
M. Wt: 200.229
InChI Key: HWFSFKHFVZLERA-MRVPVSSYSA-N
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Description

(2R)-4-(3,4-Difluorophenyl)-2-methylbutan-1-ol is an organic compound characterized by the presence of a difluorophenyl group attached to a butanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-4-(3,4-Difluorophenyl)-2-methylbutan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorobenzaldehyde and 2-methylbutan-1-ol.

    Grignard Reaction: The 3,4-difluorobenzaldehyde undergoes a Grignard reaction with a suitable Grignard reagent, such as methylmagnesium bromide, to form the corresponding alcohol.

    Hydrogenation: The intermediate product is then subjected to hydrogenation under catalytic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-4-(3,4-Difluorophenyl)-2-methylbutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.

Major Products

    Oxidation: The major products include ketones or aldehydes.

    Reduction: The major products are various alcohol derivatives.

    Substitution: The major products depend on the substituent introduced, such as halogenated or nitrated derivatives.

Scientific Research Applications

(2R)-4-(3,4-Difluorophenyl)-2-methylbutan-1-ol has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies investigating the effects of fluorinated compounds on biological systems.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-4-(3,4-Difluorophenyl)-2-methylbutan-1-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors in biological systems, influencing their activity.

    Pathways Involved: The exact pathways depend on the specific application, but may include modulation of neurotransmitter systems or inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-(3,4-Difluorophenyl)-cyclopropanecarboxylic Acid: This compound shares the difluorophenyl group but has a cyclopropane ring instead of a butanol backbone.

    (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine: Another similar compound with a cyclopropane ring and an amine group.

Uniqueness

    Structural Features: The presence of the butanol backbone and the specific stereochemistry (2R) make (2R)-4-(3,4-Difluorophenyl)-2-methylbutan-1-ol unique compared to its analogs.

    Applications: Its unique structure allows for specific interactions in medicinal chemistry and organic synthesis that are not possible with other similar compounds.

Properties

IUPAC Name

(2R)-4-(3,4-difluorophenyl)-2-methylbutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2O/c1-8(7-14)2-3-9-4-5-10(12)11(13)6-9/h4-6,8,14H,2-3,7H2,1H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWFSFKHFVZLERA-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC(=C(C=C1)F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC1=CC(=C(C=C1)F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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